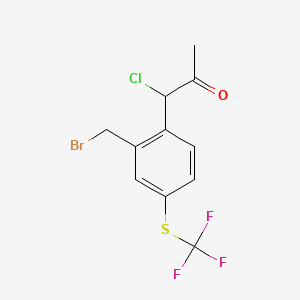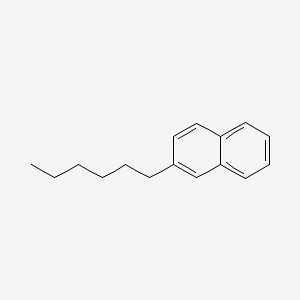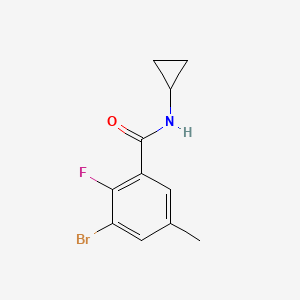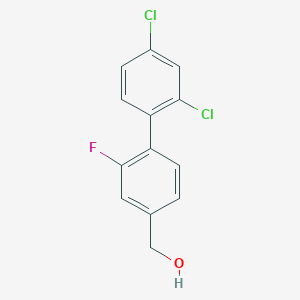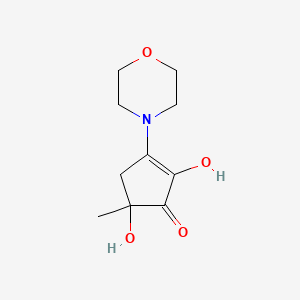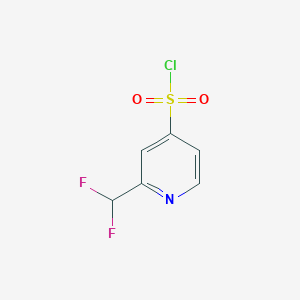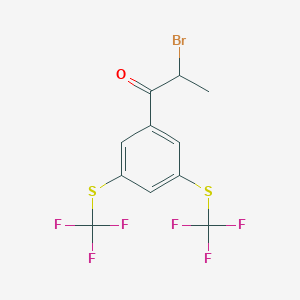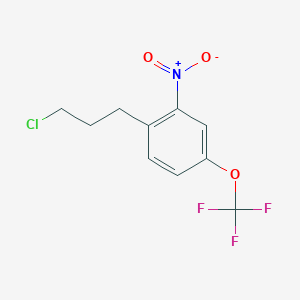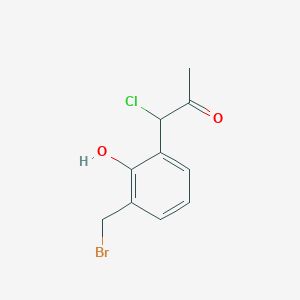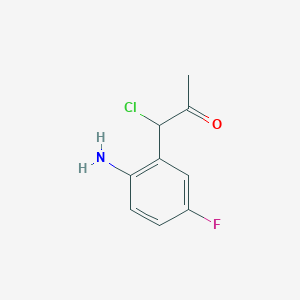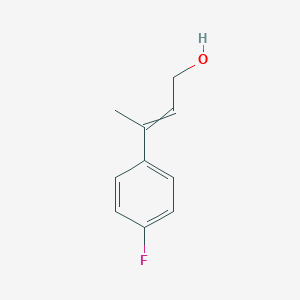
8Z,10Z-Tetradecadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8Z,10Z-Tetradecadienal is a long-chain fatty aldehyde with the molecular formula C14H24O. It is characterized by the presence of two double bonds in the Z configuration at the 8th and 10th positions of the carbon chain. This compound is part of the broader class of long-chain fatty aldehydes and is known for its unique chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8Z,10Z-Tetradecadienal typically involves the use of acetylenes and their derivatives. One common method is the cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) as a catalyst. This reaction forms a polyacetylene, which is then hydrogenated to produce a polyene with double bonds primarily in the Z configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product. The Wittig reaction and its modifications are also employed in some industrial processes to synthesize this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8Z,10Z-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: 8Z,10Z-Tetradecadienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8Z,10Z-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8Z,10Z-Tetradecadienal involves its interaction with specific molecular targets and pathways. As a fatty aldehyde, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can affect cellular processes and signaling pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8E,10Z-Tetradecadienal: Similar in structure but with a different configuration of the double bonds.
Tetradecanal: Lacks the double bonds present in 8Z,10Z-Tetradecadienal.
Hexadecadienal: A longer chain fatty aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in various applications .
Eigenschaften
Molekularformel |
C14H24O |
|---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(8Z,10Z)-tetradeca-8,10-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6- |
InChI-Schlüssel |
NFBOSIATGBWEHX-RZSVFLSASA-N |
Isomerische SMILES |
CCC/C=C\C=C/CCCCCCC=O |
Kanonische SMILES |
CCCC=CC=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


